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Compound of Interest

Compound Name: 2-Methyl-1-penten-3-OL

Cat. No.: B1580522

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
unsaturated alcohol, 2-Methyl-1-penten-3-ol (CAS No: 2088-07-5). The document details
nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS)
data, supplemented with detailed experimental protocols and a visual representation of the
general analytical workflow. This information is critical for the identification, characterization,
and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for 2-Methyl-1-penten-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Data

Chemical Shift

Multiplicity Integration Assignment
(ppm)

Data not available

13C NMR Spectroscopic Data
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Chemical Shift (ppm) Assighment

Data not available

Note: Specific chemical shift and coupling constant data for *H and 3C NMR were not publicly
available in the searched databases at the time of this report. The information is typically
accessible through specialized databases such as the Spectral Database for Organic
Compounds (SDBS) or commercial libraries.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)
~3080 Medium =C-H stretch (alkene)
~2960, ~2870 Strong C-H stretch (alkane)
~1650 Medium C=C stretch (alkene)
~1460 Medium C-H bend (alkane)

~1050 Strong C-O stretch (alcohol)

900 Strong =CH2 bend (alkene, out-of-

plane)

Note: This table represents typical absorption regions for the functional groups present in 2-
Methyl-1-penten-3-ol. The exact peak positions and intensities can be found on the full
spectrum.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum
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miz Relative Intensity (%) Assighment

100 Low [M]* (Molecular lon)
85 Moderate [M - CHs]*

71 High [M - C2Hs]*

57 High [CaHs]*

43 Very High (Base Peak) [CsH7]* or [CH3COJ*
41 High [CsHs]*

Note: The fragmentation pattern is consistent with that of an unsaturated alcohol. The base
peak at m/z 43 is likely due to the stable allyl cation or a propyl fragment. The molecular ion
peak at m/z 100 may be of low intensity.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired on a high-resolution NMR spectrometer (e.g.,
Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for protons.

o Sample Preparation: A sample of 2-Methyl-1-penten-3-ol (typically 5-20 mg for *H, 20-100
mg for 13C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,
chloroform-d, CDCIs) in a 5 mm NMR tube. A small amount of an internal standard, such as
tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.

e Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (*H or 13C).
The magnetic field is shimmed to achieve high homogeneity, resulting in sharp spectral lines.

» Data Acquisition: For *H NMR, a standard single-pulse experiment is typically performed. For
13C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines
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for each unique carbon atom. Key acquisition parameters include the pulse width, acquisition
time, relaxation delay, and the number of scans.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are recorded on an FT-IR spectrometer.

Sample Preparation: For a neat liquid sample like 2-Methyl-1-penten-3-ol, the spectrum can
be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) plates to form a thin capillary film.[1] Alternatively, the spectrum can be
recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the
sample is placed directly on the ATR crystal. For solution-state measurements, the
compound is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCla, or carbon
disulfide, CSz) at a concentration of approximately 10%.

Background Spectrum: A background spectrum of the empty sample holder (for neat
samples) or the pure solvent is recorded first.

Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is
recorded. The instrument software automatically subtracts the background spectrum from
the sample spectrum to produce the final absorbance or transmittance spectrum. The typical
spectral range is 4000-400 cm1.,

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectra are typically obtained using a mass spectrometer, often
coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

o Sample Introduction: A dilute solution of 2-Methyl-1-penten-3-ol in a volatile solvent is
injected into the gas chromatograph. The GC separates the compound from any impurities
before it enters the mass spectrometer.
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« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like 2-Methyl-1-penten-3-ol.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart of the spectroscopic analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Methyl-1-penten-3-ol | C6H120 | CID 16399 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1-penten-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580522#spectroscopic-data-for-2-methyl-1-penten-
3-ol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1-penten-3-OL
https://www.benchchem.com/product/b1580522#spectroscopic-data-for-2-methyl-1-penten-3-ol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1580522#spectroscopic-data-for-2-methyl-1-penten-3-ol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1580522#spectroscopic-data-for-2-methyl-1-penten-3-ol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1580522#spectroscopic-data-for-2-methyl-1-penten-3-ol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580522?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

